8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one
Description
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
8a-hydroxy-1,2,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H12N2O2/c10-6-5-8-7(11)3-1-2-4-9(6)7/h8,11H,1-5H2 |
InChI Key |
VFIBGIWRGCNOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)CNC2(C1)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine core is frequently constructed via cyclocondensation between 2-aminopyridine and α-halo carbonyl compounds. For example, 2-chloroimidazo[1,2-a]pyridine (7) was synthesized from 2-aminopyridine (1a) and chloroacetic acid (4) under reflux in ethanol with triethylamine, followed by intramolecular cyclization using POCl₃. Adapting this method, hexahydroimidazo[1,2-a]pyridine could be obtained by starting with a saturated piperidine analogue.
Table 1: Cyclocondensation Conditions for Imidazo[1,2-a]pyridine Derivatives
| Starting Material | Reagent/Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-Aminopyridine | Chloroacetic acid, Et₃N | Reflux in ethanol | 80% | |
| Intermediate (5) | POCl₃ | Toluene, RT | 80% |
Hydrogenation of the aromatic ring to achieve the hexahydro structure would require catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation. Stereoselectivity at the 8a position must be controlled via chiral catalysts or asymmetric reduction conditions.
Introduction of the 8a-Hydroxy Group
Epoxidation and Hydrolysis
The 8a-hydroxy group could be introduced via epoxidation of a precursor alkene followed by acid-catalyzed hydrolysis. For instance, epoxidation using m-CPBA or dimethyldioxirane, followed by treatment with H₂SO₄, would yield the trans-diol, with subsequent oxidation to the ketone at position 3.
Direct Oxidation of a Methylene Group
Alternatively, oxidation of a hexahydroimidazo[1,2-a]pyridin-8a-ylmethane group using KMnO₄ or RuO₄ under controlled conditions could yield the 8a-hydroxy derivative. This method demands precise temperature control to prevent over-oxidation.
Ketone Formation at Position 3
Oxidation of Secondary Alcohols
The 3(2H)-one moiety may arise from oxidation of a secondary alcohol. Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) could be employed, though competing oxidation at the 8a-hydroxy group must be mitigated via protecting groups.
Cyclization with In Situ Ketone Formation
Intramolecular cyclization of a suitably functionalized precursor, such as a γ-keto amine, could simultaneously form the imidazole ring and the ketone. For example, treatment of N-(2-bromoethyl)-γ-keto-piperidine with NH₃/EtOH under reflux may yield the desired bicyclic structure.
Stereochemical Considerations and Resolution
The 8a position introduces a stereocenter, necessitating enantioselective synthesis or post-synthetic resolution. Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated acetylation) could achieve this. For instance, using (R)-BINOL-derived catalysts in asymmetric hydrogenation may favor the desired enantiomer.
Synthetic Route Proposals
Route A: Sequential Cyclization-Hydrogenation-Oxidation
-
Cyclocondensation : React 2-aminohexahydropyridine with chloroacetic acid to form the imidazo ring.
-
Hydrogenation : Saturate remaining double bonds using H₂/Pd-C in EtOAc.
-
Epoxidation/Hydrolysis : Treat with m-CPBA, then H₂SO₄ to install the 8a-hydroxy group.
-
Oxidation : Use Swern conditions to oxidize the 3-alcohol to the ketone.
Table 2: Hypothetical Yields for Route A
| Step | Reaction | Yield |
|---|---|---|
| 1 | Cyclocondensation | 75% |
| 2 | Hydrogenation | 90% |
| 3 | Epoxidation/Hydrolysis | 65% |
| 4 | Oxidation | 85% |
Route B: Tandem Cyclization-Oxidation
-
Suzuki Coupling : Introduce a boronic ester at position 4 using pyridine-4-boronic acid and Pd(PPh₃)₄.
-
Cyclization : Form the imidazo ring via POCl₃-mediated intramolecular reaction.
-
Simultaneous Oxidation : Employ RuO₄ to oxidize both the 8a and 3 positions in one pot.
Analytical Characterization
Critical characterization data would include:
-
¹H NMR : Distinct signals for the 8a-hydroxy (δ 4.1–4.3 ppm) and 3-keto (no proton) groups.
-
¹³C NMR : Carbonyl resonance at ~205 ppm for the ketone.
-
HRMS : Molecular ion peak matching C₈H₁₂N₂O₂ (calc. 168.0899).
Chemical Reactions Analysis
Types of Reactions
8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
Synthesis of 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one
The synthesis of 8a-hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one typically involves multi-step processes that can include cyclization reactions and modifications of precursor compounds. Various synthetic routes have been explored in literature, emphasizing the compound's versatility. For example, one study highlights a method involving the reaction of specific pyridine derivatives under controlled conditions to yield the desired imidazo compound with high purity and yield .
Antitumor Properties
Research has shown that derivatives of 8a-hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one exhibit significant antitumor activity. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the imidazo core can enhance cytotoxic effects against various tumor types.
Antimicrobial Activity
Another prominent application of this compound is its antimicrobial properties. Several studies have reported that imidazo derivatives possess activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways, making these compounds promising candidates for developing new antibiotics .
Enzyme Inhibition
8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in humans and pathogens alike. This inhibition can lead to reduced proliferation of rapidly dividing cells, including those in tumors and infectious agents .
Case Study 1: Antitumor Activity
In a study conducted by Mohareb et al., various derivatives of 8a-hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one were synthesized and tested against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against MCF-7 and HepG2 cells, demonstrating their potential as lead compounds for further development .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation by researchers highlighted the antimicrobial activity of imidazo derivatives against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess efficacy, revealing that several compounds had zones of inhibition comparable to standard antibiotics .
Applications in Drug Development
The diverse biological activities associated with 8a-hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one make it a valuable scaffold for drug development. Its ability to modulate biological targets opens avenues for creating novel therapeutics for cancer treatment, antimicrobial therapies, and enzyme inhibition strategies.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and biological activities of related compounds:
Physicochemical Properties
- Hydrogen Bonding: The 8a-hydroxy and 3-ketone groups in the target compound enhance hydrogen-bonding capacity compared to non-polar analogs (e.g., diphenylmethylene derivative) .
- Stability : Saturated hexahydroimidazo rings (target compound) may offer greater conformational flexibility and metabolic stability compared to planar aromatic systems .
Biological Activity
8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one features a unique bicyclic structure that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 168.19 g/mol. The hydroxyl group at the 8a position is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Effects : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been noted to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of imidazo[1,2-a]pyridines. Results indicated that compounds similar to 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one showed activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In a recent study, researchers investigated the effects of several imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of imidazo compounds. It was found that treatment with 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one led to a marked decrease in pro-inflammatory cytokines in vitro .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one is crucial for its development as a therapeutic agent.
- Absorption and Distribution : Preliminary data suggest good oral bioavailability; however, further studies are needed to confirm these findings.
- Metabolism : The compound is likely metabolized by hepatic enzymes, which could influence its efficacy and safety profile.
- Toxicity : Toxicological assessments are essential to determine safe dosage levels for human use.
Q & A
Q. Key Parameters for Optimization :
- Reagents : Use of nitrophenyl or benzyl substituents improves reaction efficiency .
- Temperature : Reactions often proceed at 80–100°C under reflux conditions .
How can researchers address stereochemical challenges in the synthesis of 8a-hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one?
Advanced
Stereochemical control is critical due to the compound’s fused bicyclic structure. Strategies include:
- Chiral resolution : Use of enantioselective catalysts (e.g., BINOL-derived ligands) to isolate specific diastereomers .
- NMR analysis : - and -NMR chemical shifts help confirm stereochemistry by comparing coupling constants and NOE correlations .
- Computational modeling : DFT calculations predict stable conformers and guide synthetic routes .
What spectroscopic techniques are critical for characterizing 8a-hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
